1,1'-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its two pyrrole rings connected by a propane-1,3-diyl linker, with each pyrrole ring substituted with diethyl groups and a carbaldehyde functional group.
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using a dihalide such as 1,3-dibromopropane.
Coupling Reaction: The 3,4-diethyl-1H-pyrrole-2-carbaldehyde is coupled with the propane-1,3-diyl linker under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde groups can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) can be compared with other pyrrole derivatives, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar propane-1,3-diyl linker but features pyridinium rings instead of pyrrole rings.
1,1’-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has a similar linker but features purine rings instead of pyrrole rings.
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar linker but features benzene rings instead of pyrrole rings.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
105728-77-6 |
---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[3-(3,4-diethyl-2-formylpyrrol-1-yl)propyl]-3,4-diethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C21H30N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-15H,5-11H2,1-4H3 |
InChI Key |
UDMKHMSXMCGVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=C1CC)C=O)CCCN2C=C(C(=C2C=O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.